Cas no 23185-94-6 (Cycloposine)

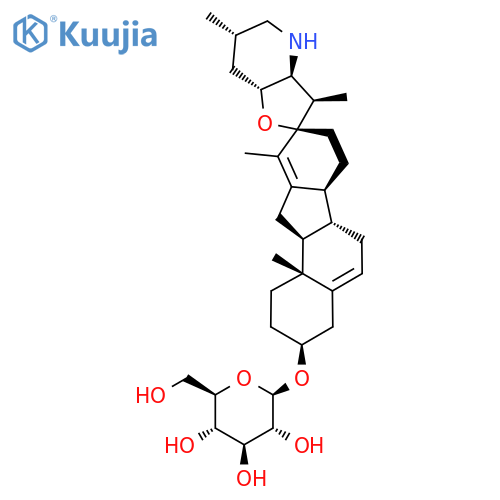

Cycloposine structure

Cycloposine 化学的及び物理的性質

名前と識別子

-

- 11-DEOXOJERVINEBETA-D-GLUCOSIDE

- cycloposine

- 5ITA1WU19R

- 17,23-epoxyveratraman-3-yl hexopyranoside

- Q27262351

- 17,23beta-Epoxyveratraman-3beta-yl-beta-D-glucopyranoside

- 17,23beta-Epoxyveratraman-3beta-yl beta-D-glucopyranoside

- MS-30338

- O-(.BETA.-D-GLUCOPYRANOSYL)CYCLOPAMINE

- (2R,3R,4S,5S,6R)-2-[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

- CYCLOPAMINE .BETA.-D-GLUCOPYRANOSIDE

- CS-0097158

- DEOXOPSEUDOJERVINE

- beta-D-Glucopyranoside, (3beta,23beta)-17,23-epoxyveratraman-3-yl

- HSDB 3568

- 17,23.BETA.-EPOXYVERATRAMAN-3.BETA.-YL-.BETA.-D-GLUCOPYRANOSIDE

- DTXSID10945852

- (2R, 3R, 4S, 5S, 6R)-2-[(3S, 3'R, 3'aS, 6'S, 6aS, 6bS, 7'aR, 9R, 11aS, 11bR)-3', 6', 10, 11b-tetramethylspiro[2, 3, 4, 6, 6a, 6b, 7, 8, 11, 11a-decahydro-1H-benzo[a]fluorene-9, 2'-3a, 4, 5, 6, 7, 7a-hexahydro-3H-furo[3, 2-b]pyridine]-3-yl]oxy-6-(hydroxymethyl)oxane-3, 4, 5-triol

- UNII-5ITA1WU19R

- 3-Glucosyl-11-deoxojervine

- .BETA.-D-GLUCOPYRANOSIDE, (2'R,3S,3'R,3'AS,6'S,6AS,6BS,7'AR,11AS,11BR)-1,2,3,3'A,4,4',5',6,6',6A,6B,7,7',7'A,8,11,11A,11B-OCTADECAHYDRO-3',6',10,11B-TETRAMETHYLSPIRO(9H-BENZO(A)FLUORENE-9,2'(3'H)-FURO(3,2-B)PYRIDIN)-3-YL

- AKOS040757551

- 3-GLUCOSYL-11-DEOXOJERVINE [HSDB]

- CHEMBL1241233

- .BETA.-D-GLUCOPYRANOSIDE, (3S,3'R,3'AS,6'S,6AS,6BS,7'AR,9R,11AS,11BR)-1,2,3,3'A,4,4',5',6,6',6A,6B,7,7',7'A,8,11,11A,11B-OCTADECAHYDRO-3',6',10,11B-TETRAMETHYLSPIRO(9H-BENZO(A)FLUORENE-9,2'(3'H)-FURO(3,2-B)PYRIDIN)-3-YL

- .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.,23.BETA.)-17,23- EPOXYVERATRAMAN-3-YL

- 23185-94-6

- HY-128683

- Cycloposine

-

- インチ: 1S/C33H51NO7/c1-16-11-25-27(34-14-16)18(3)33(41-25)10-8-21-22-6-5-19-12-20(7-9-32(19,4)24(22)13-23(21)17(33)2)39-31-30(38)29(37)28(36)26(15-35)40-31/h5,16,18,20-22,24-31,34-38H,6-15H2,1-4H3/t16-,18+,20-,21-,22-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-/m0/s1

- InChIKey: OSOOWXRUSUHLOX-PBFVMIKGSA-N

- ほほえんだ: O1[C@@H]2C[C@H](C)CN[C@H]2[C@@H](C)[C@@]21C(C)=C1C[C@@H]3[C@@]4(C)CC[C@@H](CC4=CC[C@H]3[C@@H]1CC2)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

計算された属性

- せいみつぶんしりょう: 573.366553

- どういたいしつりょう: 573.366553

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 8

- 重原子数: 41

- 回転可能化学結合数: 3

- 複雑さ: 1090

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 15

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 121

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.28

- ふってん: 727.6°Cat760mmHg

- フラッシュポイント: 393.9°C

- 屈折率: 1.61

Cycloposine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-128683-5mg |

Cycloposine |

23185-94-6 | ≥98.0% | 5mg |

¥8500 | 2024-04-19 | |

| ChemScence | CS-0097158-5mg |

Cycloposine |

23185-94-6 | ≥98.0% | 5mg |

$850.0 | 2022-04-27 | |

| MedChemExpress | HY-128683-1mg |

Cycloposine |

23185-94-6 | ≥98.0% | 1mg |

¥3400 | 2024-04-19 | |

| 1PlusChem | 1P00BPME-25mg |

11-DEOXOJERVINEBETA-D-GLUCOSIDE |

23185-94-6 | 98% | 25mg |

$3470.00 | 2024-05-24 | |

| 1PlusChem | 1P00BPME-5mg |

11-DEOXOJERVINEBETA-D-GLUCOSIDE |

23185-94-6 | 98% | 5mg |

$1009.00 | 2024-05-24 | |

| MedChemExpress | HY-128683-10mg |

Cycloposine |

23185-94-6 | ≥98.0% | 10mg |

¥14500 | 2023-08-31 | |

| ChemScence | CS-0097158-10mg |

Cycloposine |

23185-94-6 | ≥98.0% | 10mg |

$1450.0 | 2022-04-27 | |

| ChemScence | CS-0097158-25mg |

Cycloposine |

23185-94-6 | ≥98.0% | 25mg |

$3000.0 | 2022-04-27 | |

| 1PlusChem | 1P00BPME-10mg |

11-DEOXOJERVINEBETA-D-GLUCOSIDE |

23185-94-6 | 98% | 10mg |

$1696.00 | 2024-05-24 |

Cycloposine 関連文献

-

Tomoyo Sakata,James K. Chen Chem. Soc. Rev. 2011 40 4318

-

James K. Chen Nat. Prod. Rep. 2016 33 595

-

3. Chemistry, bioactivity and geographical diversity of steroidal alkaloids from the Liliaceae familyHui-Jun Li,Yan Jiang,Ping Li Nat. Prod. Rep. 2006 23 735

23185-94-6 (Cycloposine) 関連製品

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23185-94-6)Cycloposine

清らかである:99%/99%

はかる:1mg/5mg

価格 ($):426.0/1066.0